REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][C:7]2([CH2:15][CH2:14][C:13](=[O:16])[C:12]3[CH:17]=[CH:18][CH:19]=[CH:20][C:11]=3[NH:10]2)[CH2:6][CH2:5]1)(=O)C>Cl.[OH-].[Na+]>[NH:4]1[CH2:9][CH2:8][C:7]2([CH2:15][CH2:14][C:13](=[O:16])[C:12]3[CH:17]=[CH:18][CH:19]=[CH:20][C:11]=3[NH:10]2)[CH2:6][CH2:5]1 |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2(CC1)NC1=C(C(CC2)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.071 mmol | |
AMOUNT: MASS | 16.2 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |